![molecular formula C18H18N4O3S2 B2922073 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine CAS No. 844464-94-4](/img/structure/B2922073.png)
1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine is a useful research compound. Its molecular formula is C18H18N4O3S2 and its molecular weight is 402.49. The purity is usually 95%.
BenchChem offers high-quality 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Antimicrobial Activity
A study by Alavi et al. (2017) explored the synthesis of different quinoxalines, including structures similar to 1-(3-methoxypropyl)-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine, through reactions involving o-phenylene diamine and 2-bromoacetophenones. This process was catalyst-free and conducted in ethanol, leading to the creation of several sulfonamides from 2-(4-methoxyphenyl)-quinoxaline. These compounds exhibited notable antibacterial activities against Staphylococcus spp. and Escherichia coli, suggesting potential applications in developing new antimicrobial agents (Alavi et al., 2017).
Synthesis and Reactivity in Organic Chemistry
Aleksandrov et al. (2020) investigated the condensation of quinolin-5-amine with thiophene-2-carbonyl chloride, leading to N-(quinolin-5-yl)thiophene-2-carboxamide. Following a series of reactions, they synthesized 2-(thiophen-2-yl)[1,3]thiazolo[4,5-f]quinoline and its derivatives, which underwent various electrophilic substitution reactions. This study highlights the reactivity and potential utility of pyrroloquinoline derivatives in organic synthesis, providing insights into their application in designing novel compounds with specific functionalities (Aleksandrov et al., 2020).
Potential in Antitubercular Agents
Karkara et al. (2020) conducted a study on the synthesis of 2-methoxy-3-(thiophen-2-ylmethyl)quinoline containing amino carbinols, aiming to discover new antitubercular agents. These compounds were synthesized by integrating amino ether linkages with a diarylquinoline skeleton, showing significant in vitro activity against Mycobacterium tuberculosis. This research demonstrates the potential of such compounds in contributing to the development of new treatments for tuberculosis (Karkara et al., 2020).
Conformational Solvatochromism Study
Goszczycki et al. (2021) synthesized phenylmethylidene-bis(pyrrolo[2,3-b]quinoxaline) derivatives and studied their conformational solvatochromism. The study revealed that these compounds exhibit positive solvatochromism, indicating a shift in their absorption spectrum depending on the solvent polarity. This behavior was attributed to conformational changes induced by hydrogen bonding with strong acceptors, suggesting applications in the field of molecular sensors and materials science (Goszczycki et al., 2021).
properties
IUPAC Name |
1-(3-methoxypropyl)-3-thiophen-2-ylsulfonylpyrrolo[3,2-b]quinoxalin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O3S2/c1-25-10-5-9-22-17(19)16(27(23,24)14-8-4-11-26-14)15-18(22)21-13-7-3-2-6-12(13)20-15/h2-4,6-8,11H,5,9-10,19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUKZYTAZNNBGPB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCN1C(=C(C2=NC3=CC=CC=C3N=C21)S(=O)(=O)C4=CC=CS4)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

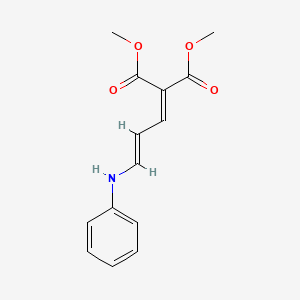
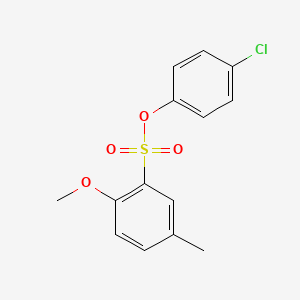
![N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-4-nitrobenzamide](/img/structure/B2921994.png)
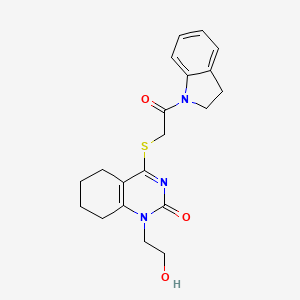
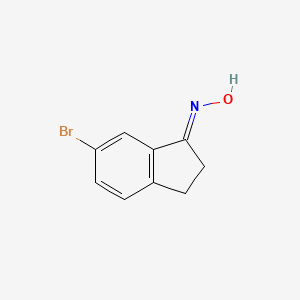


![2-[(2,2-Difluoro-2H-1,3-benzodioxol-4-yl)methyl]-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2922002.png)
![4-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]-1-(3-fluorophenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2922006.png)
![[1,3']Bipiperidinyl-1'-yl-acetic acid](/img/structure/B2922007.png)
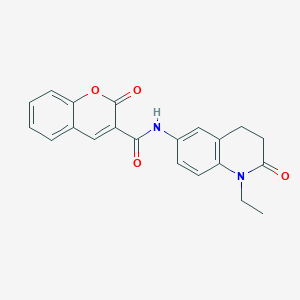
![1-[(4-Morpholin-4-ylthian-4-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2922009.png)
![N-(4,5-dihydroacenaphtho[5,4-d]thiazol-8-yl)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2922011.png)
![N-{2-[methyl(phenyl)amino]phenyl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2922013.png)